molecular formula C17H23N3OS B4013735 3-[3-(1-azepanyl)propyl]-2-thioxo-2,3-dihydro-4(1H)-quinazolinone

3-[3-(1-azepanyl)propyl]-2-thioxo-2,3-dihydro-4(1H)-quinazolinone

Cat. No. B4013735
M. Wt: 317.5 g/mol
InChI Key: YXAKYAGBSDOLGJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 3-[3-(1-azepanyl)propyl]-2-thioxo-2,3-dihydro-4(1H)-quinazolinone and its derivatives involves various chemical reactions. For example, Nawrocka (2009) describes the synthesis of N- and S-alkylated 4(3H)-quinazolinone derivatives by reacting 3-amino-2(1H)-thioxo-4(3H)-quinazolinone with selected chloroformates (Nawrocka, 2009). Similarly, another study presents the synthesis of novel 3-amino-2(1H)-thioxo-4(3H)-quinazolinones, highlighting various reactions involved in their production (Nawrocka & Zimecki, 1997).

Molecular Structure Analysis

The molecular structure of 3-[3-(1-azepanyl)propyl]-2-thioxo-2,3-dihydro-4(1H)-quinazolinone is characterized using various spectroscopic methods. For instance, IR, 1H NMR, and mass spectra are commonly used for identifying the products of reactions involving this compound (Nawrocka et al., 2008).

Chemical Reactions and Properties

The compound undergoes various chemical reactions, leading to the production of a range of derivatives. For example, Nawrocka et al. (2008) illustrate the synthesis of N-acylated and S-alkylated 4(3H)-quinazolinone derivatives through reactions with substituted cinnamic acids and halogenoketones (Nawrocka et al., 2008). Additionally, the synthesis and characterization of various azomethine derivatives of 3-aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones have been described, providing insights into the compound's reactivity (Saeed et al., 2014).

Physical Properties Analysis

The physical properties of 3-[3-(1-azepanyl)propyl]-2-thioxo-2,3-dihydro-4(1H)-quinazolinone and its derivatives, such as solubility, melting point, and crystalline structure, are crucial for understanding its behavior in different environments. These properties are often determined through experimental methods such as X-ray diffraction and melting point analysis.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and functional group analysis, are essential for understanding how this compound interacts with other substances. Studies like the one by Saeed et al. (2014) provide valuable information on the chemical properties of derivatives of 3-[3-(1-azepanyl)propyl]-2-thioxo-2,3-dihydro-4(1H)-quinazolinone, shedding light on its potential applications and behavior in chemical reactions (Saeed et al., 2014).

properties

IUPAC Name

3-[3-(azepan-1-yl)propyl]-2-sulfanylidene-1H-quinazolin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3OS/c21-16-14-8-3-4-9-15(14)18-17(22)20(16)13-7-12-19-10-5-1-2-6-11-19/h3-4,8-9H,1-2,5-7,10-13H2,(H,18,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXAKYAGBSDOLGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)CCCN2C(=O)C3=CC=CC=C3NC2=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[3-(1-azepanyl)propyl]-2-thioxo-2,3-dihydro-4(1H)-quinazolinone
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3-[3-(1-azepanyl)propyl]-2-thioxo-2,3-dihydro-4(1H)-quinazolinone
Reactant of Route 3
3-[3-(1-azepanyl)propyl]-2-thioxo-2,3-dihydro-4(1H)-quinazolinone
Reactant of Route 4
3-[3-(1-azepanyl)propyl]-2-thioxo-2,3-dihydro-4(1H)-quinazolinone
Reactant of Route 5
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3-[3-(1-azepanyl)propyl]-2-thioxo-2,3-dihydro-4(1H)-quinazolinone
Reactant of Route 6
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3-[3-(1-azepanyl)propyl]-2-thioxo-2,3-dihydro-4(1H)-quinazolinone

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